![molecular formula C14H18BrNO3S2 B2671675 2-Bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-5-methoxybenzamide CAS No. 2415602-55-8](/img/structure/B2671675.png)
2-Bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-5-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-5-methoxybenzamide is a complex organic compound that features a bromine atom, a dithiepan ring, and a methoxybenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-5-methoxybenzamide typically involves multiple steps. One common approach is to start with the preparation of the dithiepan ring, which can be synthesized through a series of reactions involving sulfur-containing reagents. The hydroxy group is then introduced through a hydroxylation reaction. The methoxybenzamide group is synthesized separately and then coupled with the dithiepan ring using a bromination reaction to introduce the bromine atom.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-5-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the bromine atom.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a hydrocarbon.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-5-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-5-methoxybenzamide involves its interaction with specific molecular targets. The bromine atom and the dithiepan ring play crucial roles in its binding affinity and specificity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide: Lacks the methoxy group.
N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-5-methoxybenzamide: Lacks the bromine atom.
2-Bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-benzamide: Lacks the methoxy group.
Uniqueness
2-Bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-5-methoxybenzamide is unique due to the presence of both the bromine atom and the methoxy group, which contribute to its distinct chemical and biological properties
Properties
IUPAC Name |
2-bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-5-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO3S2/c1-19-10-2-3-12(15)11(6-10)13(17)16-7-14(18)8-20-4-5-21-9-14/h2-3,6,18H,4-5,7-9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWJQPHPRKMBLSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCC2(CSCCSC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

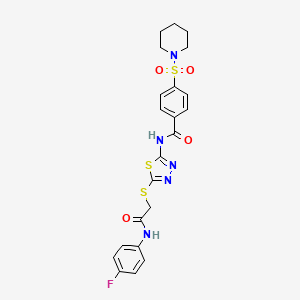
![N-(2H-1,3-BENZODIOXOL-5-YL)-N'-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-(DIMETHYLAMINO)ETHYL]ETHANEDIAMIDE](/img/structure/B2671597.png)
![2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B2671598.png)
![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide](/img/structure/B2671599.png)
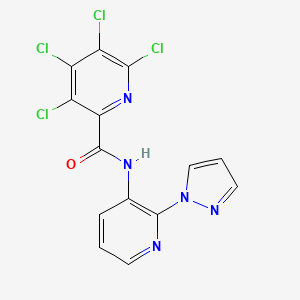
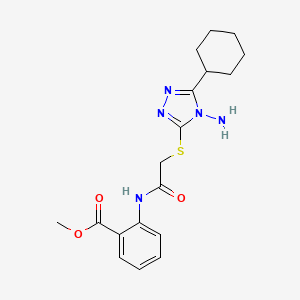
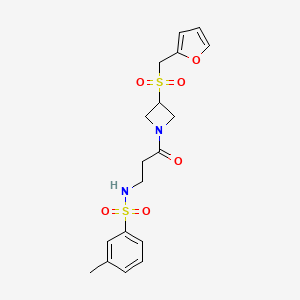

![N-(2,4-dimethoxyphenyl)-2-(3-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2671606.png)
![(6R,7R)-7-Amino-2-(2-nitrophenyl)sulfonyl-3-propan-2-yl-2-azaspiro[3.4]octan-6-ol](/img/structure/B2671608.png)
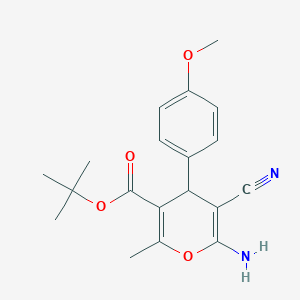
![3-methoxy-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2671612.png)
![2-({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/new.no-structure.jpg)
